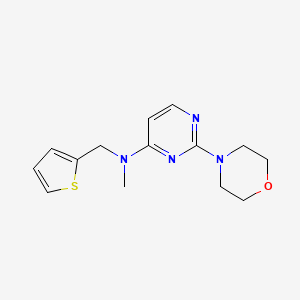![molecular formula C10H9ClFN3O B7372198 5-[(2-Chloro-5-fluorophenoxy)methyl]-1-methyltriazole](/img/structure/B7372198.png)
5-[(2-Chloro-5-fluorophenoxy)methyl]-1-methyltriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chloro-5-fluorophenoxy)methyl]-1-methyltriazole is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a triazole ring substituted with a chlorofluorophenoxy group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-5-fluorophenoxy)methyl]-1-methyltriazole typically involves the reaction of 2-chloro-5-fluorophenol with a suitable triazole precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-5-fluorophenoxy)methyl]-1-methyltriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorofluorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-[(2-Chloro-5-fluorophenoxy)methyl]-1-methyltriazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-5-fluorophenoxy)methyl]-1-methyltriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole: Known for its use as a stearoyl-CoA desaturase 1 (SCD1) inhibitor.
2-(2-Chloro-4-fluorophenoxy)-2-methyl-N-[(1R,2S,3S,5S,7S)-5-(methylsulfonyl)-2-adamantyl]propanamide: Investigated for its potential pharmacological properties.
Uniqueness
5-[(2-Chloro-5-fluorophenoxy)methyl]-1-methyltriazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[(2-chloro-5-fluorophenoxy)methyl]-1-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c1-15-8(5-13-14-15)6-16-10-4-7(12)2-3-9(10)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNBCKYRZDTDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)COC2=C(C=CC(=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]-1-(3-phenylpyrrolidin-1-yl)propan-1-one](/img/structure/B7372116.png)
![1-[1-(3-Fluorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B7372127.png)

![N-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7372135.png)
![1-[3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidin-1-yl]-2-methyl-2-(4-nitrophenyl)propan-1-one](/img/structure/B7372137.png)
![2-[(1-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)sulfonyl]-6-nitrobenzonitrile](/img/structure/B7372153.png)
![1-[1-(Hydroxymethyl)cyclobutyl]-3-[1-(2-methoxyphenyl)pyrrolidin-3-yl]urea](/img/structure/B7372161.png)
![3-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B7372183.png)
![oxan-4-yl N-[1-(5-fluoro-1-benzofuran-2-yl)ethyl]carbamate](/img/structure/B7372191.png)
![3-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methyl]-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B7372195.png)
![5-[(2-Methoxypyridin-4-yl)methoxy]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7372205.png)
![4-[4-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B7372209.png)


